molecular formula C11H11FO4 B2840946 2-(4-Fluorobenzyl)succinic acid CAS No. 1268121-69-2

2-(4-Fluorobenzyl)succinic acid

Cat. No.: B2840946
CAS No.: 1268121-69-2
M. Wt: 226.203
InChI Key: FOCYAYIEXHRVJD-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)succinic acid is an organic compound with the molecular formula C11H11FO4. It is characterized by the presence of a fluorobenzyl group attached to a succinic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)succinic acid typically involves the reaction of 4-fluorobenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidic hydrolysis .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorobenzyl)succinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Fluorobenzyl)succinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects on biological pathways .

Comparison with Similar Compounds

  • 2-(4-Chlorobenzyl)succinic acid
  • 2-(4-Bromobenzyl)succinic acid
  • 2-(4-Methylbenzyl)succinic acid

Comparison: 2-(4-Fluorobenzyl)succinic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCYAYIEXHRVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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